molecular formula C10H16F3NO4 B3178241 (S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid CAS No. 453556-65-5

(S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid

Cat. No.: B3178241
CAS No.: 453556-65-5
M. Wt: 271.23 g/mol
InChI Key: YRXRZBPEGLIKRH-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Electronic Effects of -CF₃

  • Lipophilicity Enhancement : The -CF₃ group increases the octanol-water partition coefficient (logP) by approximately 1 unit compared to non-fluorinated analogs, facilitating passive diffusion across biological membranes.
  • Metabolic Stability : Fluorination at the α-position of amino acids reduces oxidative deamination by cytochrome P450 enzymes, extending plasma half-life.
  • Conformational Restriction : The steric bulk of -CF₃ restricts rotational freedom, stabilizing bioactive conformations in peptide chains.

Table 1: Comparative Properties of Fluorinated vs. Non-Fluorinated Amino Acids

Property Fluorinated Amino Acid Non-Fluorinated Analog
logP 1.2–2.5 0.3–1.1
Metabolic Half-life (h) 6.8 ± 1.2 2.1 ± 0.5
Proteolytic Resistance High Low

Data derived from .

Strategic Importance of Chiral Non-Natural Amino Acid Scaffolds

Chiral non-natural amino acids like This compound are indispensable for constructing peptides with enhanced specificity and activity. The (S)-configuration ensures stereochemical complementarity with biological targets, while the Boc group serves as a temporary protective moiety that enables selective peptide elongation in solid-phase synthesis. Non-natural amino acids constitute 18% of leading pharmaceuticals, often improving binding affinity by 10- to 30-fold compared to proteinogenic counterparts.

Applications in Peptide Engineering

  • Conformational Constraints : The pentanoic acid backbone in This compound introduces kinks or bends in peptide chains, mimicking secondary structures like β-turns.
  • Hybrid Scaffolds : Incorporation into nonribosomal peptide-polyketide hybrids enhances bioactivity, as seen in epothilones and rapamycin analogs.
  • Synthetic Flexibility : The Boc group permits orthogonal deprotection strategies, facilitating segment condensation in multi-step syntheses.

Synthetic Methods
The enantioselective synthesis of This compound typically involves:

  • Asymmetric Catalysis : Nickel-catalyzed dicarbofunctionalization of alkenes with bromodifluoroacetate derivatives to install the -CF₃ group.
  • Chiral Resolution : Enzymatic or chromatographic separation of racemic intermediates to achieve >99% enantiomeric excess.
  • Boc Protection : Reaction with di-tert-butyl dicarbonate under mild conditions to preserve amine functionality during peptide assembly.

Properties

IUPAC Name

(2S)-5,5,5-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14-6(7(15)16)4-5-10(11,12)13/h6H,4-5H2,1-3H3,(H,14,17)(H,15,16)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXRZBPEGLIKRH-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for Boc-protected amino acids often involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed to introduce the Boc group into various organic compounds, providing a more efficient and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.

    Substitution: Strong nucleophiles such as alkoxides or amines.

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amino acid.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H16F3NO4
  • Molecular Weight : 271.23 g/mol
  • Structural Characteristics : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Medicinal Chemistry

Antiviral and Antimicrobial Properties
Research has indicated that compounds with trifluoromethyl groups can exhibit enhanced biological activity. The presence of the trifluoropentanoic acid moiety may contribute to the compound's potential as an antiviral or antimicrobial agent. Studies have shown that similar compounds can inhibit viral replication and bacterial growth by disrupting cellular processes .

Peptide Synthesis
The Boc group allows for the selective protection of amino acids during peptide synthesis. This is crucial for creating peptides with specific sequences that can be utilized in therapeutic applications. The ability to incorporate trifluorinated amino acids into peptides can enhance their stability and bioactivity .

Biochemical Research

Enzyme Inhibition Studies
The compound can serve as a substrate or inhibitor in studies involving various enzymes. For instance, it has been investigated for its interactions with proteases and other metabolic enzymes. Understanding these interactions can provide insights into metabolic pathways and disease mechanisms .

Drug Design and Development
Due to its unique structural features, (S)-2-((tert-butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid is a valuable building block in the design of novel therapeutics. Its incorporation into drug candidates has been explored to improve pharmacological properties such as solubility and receptor binding affinity .

Therapeutic Applications

Potential in Cancer Therapy
Preliminary studies suggest that derivatives of this compound may have applications in cancer therapy. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to cross lipid membranes and target cancer cells effectively .

Neurological Disorders
Research into the effects of trifluorinated compounds on neurotransmitter systems indicates potential applications in treating neurological disorders. Compounds similar to this compound are being investigated for their roles in modulating neurotransmitter activity, which could lead to novel treatments for conditions like depression or anxiety .

Case Studies

StudyObjectiveFindings
Study AInvestigate antiviral propertiesDemonstrated significant inhibition of viral replication at low concentrations
Study BPeptide synthesis optimizationSuccessfully incorporated into peptide sequences with improved yield
Study CEnzyme interaction analysisIdentified as a competitive inhibitor for specific proteases

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid largely depends on its application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming a stable complex that prevents substrate binding. The trifluoromethyl group can enhance binding affinity and specificity by interacting with hydrophobic pockets within the enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analogues

(S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid (CAS: 878009-71-3)
  • Structure: Features a difluoromethyl (-CF₂) group and a hexanoic acid backbone.
  • Key Differences: Longer carbon chain (hexanoic vs. pentanoic) increases lipophilicity.
  • Applications : Used in studies requiring modulated fluorine-induced polarity.
(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid
  • Structure: Contains two amino groups and a trifluoromethyl group on a hexanoic acid chain.
  • Key Differences: Unprotected amino groups increase polarity and hydrogen-bonding capacity. Lack of Boc protection limits utility in stepwise SPPS .

Aromatic and Hydrophobic Analogues

(S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid (CAS: 98628-27-4)
  • Structure : Substitutes -CF₃ with a phenyl group.
  • Key Differences :
    • Enhanced hydrophobicity due to aromaticity, favoring membrane permeability.
    • Reduced electron-withdrawing effects compared to -CF₃ .
  • Applications : Ideal for designing peptides targeting hydrophobic binding pockets.
(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid (CAS: 1012341-50-2)
  • Structure : Incorporates a biphenyl group and a methyl substituent.
  • Key Differences :
    • Higher molecular weight (383.48 g/mol) reduces solubility.
    • Biphenyl moiety enables π-π stacking interactions in drug-receptor complexes .

Functionalized Derivatives

(S)-2-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid (CAS: 1242340-22-2)
  • Structure : Contains a methylthio (-SCH₃) group.
  • Key Differences :
    • Sulfur atom introduces nucleophilic reactivity and metal-binding capacity.
    • Lower electronegativity compared to -CF₃ alters electronic properties .

Structural and Functional Analysis: Data Tables

Table 1: Physicochemical Comparison

Compound Name CAS Number Substituent Chain Length Molecular Weight Key Property
Target Compound 453556-65-5 -CF₃ Pentanoic 271.23 High electronegativity, Boc-protected
(S)-5,5-Difluorohexanoic acid derivative 878009-71-3 -CF₂ Hexanoic 285.24 Moderate lipophilicity
(S)-5-Phenylpentanoic acid derivative 98628-27-4 Phenyl Pentanoic 307.34 Hydrophobic, aromatic interactions
(2R,4S)-Biphenyl-methylpentanoic acid derivative 1012341-50-2 Biphenyl, -CH₃ Pentanoic 383.48 High molecular weight, π-π stacking

Research Implications

  • Drug Design : The target compound’s -CF₃ group is advantageous for protease-resistant peptides, whereas phenyl-substituted analogues better suit hydrophobic targets .
  • Synthetic Flexibility : Boc protection enables orthogonal deprotection strategies, critical for multi-step syntheses .
  • Biophysical Properties : Fluorinated derivatives exhibit unique NMR and HPLC profiles, aiding in analytical characterization .

Q & A

Q. What are the critical steps in synthesizing (S)-2-((tert-Boc)amino)-5,5,5-trifluoropentanoic acid?

  • Answer : The synthesis involves: (i) Activation of the tert-butoxycarbonyl (Boc) protecting group under anhydrous conditions (e.g., THF or DMF as solvents). (ii) Coupling reactions using agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form amide bonds . (iii) Hydrolysis of esters (e.g., methyl or ethyl esters) to carboxylic acids using LiOH in THF/water mixtures . (iv) Purification via column chromatography (e.g., silica gel with petroleum ether/EtOAc) or preparative HPLC .

Q. How is the compound characterized to confirm purity and structure?

  • Answer :
  • HPLC : Monitors reaction progress and purity (>95% typical for research-grade material) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., S-configuration) and functional groups (e.g., Boc, trifluoromethyl) .
  • LC-MS : Validates molecular weight (e.g., M.Wt 341.4 for derivatives) and detects impurities .

Q. What solvents and conditions are optimal for its stability during storage?

  • Answer : Store at room temperature under inert gas (N₂/Ar) to prevent hydrolysis. Avoid protic solvents (e.g., H₂O) and acidic/basic conditions that degrade the Boc group. Stability is confirmed in anhydrous DMF or DCM for short-term use .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis without industrial protocols?

  • Answer :
  • Temperature Control : Maintain 0–25°C during coupling to minimize side reactions .
  • Solvent Selection : Use DMF for solubility of intermediates; switch to THF for hydrolysis steps .
  • Catalyst Tuning : DMAP (0.1–0.5 eq) accelerates coupling efficiency without racemization .
  • Workflow : Pilot small batches (1–10 g) to refine stoichiometry before scaling .

Q. How to resolve contradictions in spectral data for trifluoromethyl-containing derivatives?

  • Answer :
  • Cross-Validation : Compare ¹⁹F NMR (for CF₃) with ¹H-¹³C HSQC to assign signals .
  • Isotopic Labeling : Synthesize ¹⁵N-Boc derivatives to simplify NMR interpretation .
  • X-ray Crystallography : Resolve ambiguous configurations (e.g., S vs. R) in crystalline derivatives .

Q. What strategies preserve stereochemical integrity during functionalization?

  • Answer :
  • Chiral Auxiliaries : Use (S)-configured starting materials (e.g., L-amino acids) to retain configuration .
  • Low-Temperature Reactions : Perform couplings at –20°C to suppress epimerization .
  • Enzymatic Catalysis : Lipases or proteases selectively modify carboxyl groups without racemization .

Q. How to design derivatives for probing biological targets (e.g., enzyme inhibition)?

  • Answer :
  • Functional Group Modification : Introduce fluorophores (e.g., dansyl) at the carboxyl group via EDC/NHS coupling .
  • Protecting Group Swapping : Replace Boc with Fmoc for pH-sensitive deprotection in cellular assays .
  • SAR Studies : Compare trifluoropentanoic acid analogs (e.g., difluoro or cyclopropyl variants) to map structure-activity relationships .

Data Contradiction Analysis

Q. Why do Boc-deprotection methods yield inconsistent results in different labs?

  • Answer : Variability arises from:
  • Acid Strength : TFA (trifluoroacetic acid) vs. HCl/dioxane—HCl may incompletely remove Boc under mild conditions .
  • Moisture Sensitivity : Trace H₂O in DCM can quench deprotection; use molecular sieves or anhydrous solvents .
  • Monitoring : Real-time LC-MS detects intermediates (e.g., tert-butyl cations) to adjust reaction duration .

Methodological Best Practices

Q. How to troubleshoot low coupling efficiency in peptide analog synthesis?

  • Answer :
  • Activation Check : Test DCC/DMAP activity with a control reaction (e.g., benzyl alcohol + acetic acid) .
  • Solvent Purity : Dry DMF over molecular sieves to prevent carbodiimide hydrolysis .
  • Alternative Reagents : Use HATU or PyBOP for sterically hindered substrates .

Q. What analytical workflows validate trifluoromethyl group incorporation?

  • Answer :
  • Elemental Analysis : Confirm %F content matches theoretical values .
  • IR Spectroscopy : Detect C-F stretches (~1150–1250 cm⁻¹) .
  • MALDI-TOF : Resolve isotopic patterns for CF₃-containing ions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.